Threonyl-lysyl-proline
Overview
Description
Threonyl-lysyl-proline, also known as this compound, is a useful research compound. Its molecular formula is C15H28N4O5 and its molecular weight is 344.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of H-Thr-Lys-Pro-OH are immune cells, including macrophages or monocytes, neutrophils, and dendritic cells . The compound has been found to bind and activate these cells, enhancing their immune response .
Mode of Action
H-Thr-Lys-Pro-OH interacts with its targets by binding to specific receptors on the surface of immune cells . This binding triggers a series of intracellular events that lead to the activation of these cells and an enhanced immune response. The exact nature of these intracellular events is still under investigation.
Biochemical Pathways
The biochemical pathways affected by H-Thr-Lys-Pro-OH are primarily related to immune response. By activating immune cells, H-Thr-Lys-Pro-OH can influence various immune-related pathways, leading to an overall enhancement of the body’s immune response .
Result of Action
The activation of immune cells by H-Thr-Lys-Pro-OH leads to an enhanced immune response. This can result in increased phagocytosis and other immune functions, potentially aiding in the body’s defense against pathogens .
Biochemical Analysis
Biochemical Properties
The tripeptide H-Thr-Lys-Pro-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it is a part of the naturally occurring tetrapeptide tuftsin, which was discovered based on its ability to stimulate the phagocytic activity of the blood neutrophil . The molecule is active only in the free tetrapeptide form .
Cellular Effects
H-Thr-Lys-Pro-OH has significant effects on various types of cells and cellular processes. As part of the tetrapeptide tuftsin, it stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells .
Molecular Mechanism
The molecular mechanism of action of H-Thr-Lys-Pro-OH involves its interactions with biomolecules at the molecular level. As part of tuftsin, it is released from its parent carrier molecule leukokinin by a specific enzyme on the outer surface of the membrane . This release activates the phagocytic activity of the blood neutrophil .
Temporal Effects in Laboratory Settings
As part of tuftsin, it has been shown to stimulate phagocytosis rapidly upon release from leukokinin .
Metabolic Pathways
As part of tuftsin, it is released from leukokinin, suggesting it may be involved in the metabolic pathways of these molecules .
Subcellular Localization
As part of tuftsin, it is released from leukokinin on the outer surface of the membrane, suggesting it may be localized at the cell membrane
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUDCSNCWJJAA-RHYQMDGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962116 | |
Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41961-56-2 | |
Record name | Threonyl-lysyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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